5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid
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Overview
Description
“5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-a]azepine-7-carboxylic acid” is a chemical compound with the CAS Number: 1909316-22-8 . It has a molecular weight of 182.18 . The IUPAC name for this compound is 6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13) . This indicates the molecular formula of the compound is C7H10N4O2 .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a density of 1.7±0.1 g/cm3 . The boiling point is 497.0±28.0 °C at 760 mmHg . It has a molar refractivity of 44.5±0.5 cm3 . The polar surface area is 81 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
Syntheses of Related Compounds : Research demonstrates the synthesis of related chemical structures such as 7-phenyl-5H-thiazolo[5,4-e]pyrrolo[1,2-a][1,4]diazepin-10(9H)one and 7-phenyl-5H-thiazolo[5,4-e][1,2,3,4]tetrazolo[5,1-c]pyrrolo[1,2-a][1,4]diazepine, showcasing the versatility in creating fused tricyclic structures (Shafiee & Shekarchi, 2002).
Hydrogen-Bonded Aggregation : Research on closely related dibenzazepine carboxylic acids reveals insights into hydrogen-bonded aggregation in various dimensions, contributing to the understanding of molecular interactions in related compounds (Sanabria et al., 2014).
Hydroxylation Studies : Studies on hydroxylation of related azepine derivatives, such as 5H-3-oxo-2,3,6,7,8,9-hexahydroimidazo[1,2-a]azepines, provide insights into chemical reactions and structural modifications important for scientific research in this area (Campagna, Carotti & Casini, 1990).
Synthetic Approaches and Derivatives
Novel Synthesis Methods : There has been progress in the synthesis of related structures, such as 1,4,5,6-tetrahydropyrazolo[3,4-d]pyrido[3,2-b]azepine, illustrating the development of new synthetic methods for related chemical compounds (Albright & Du, 2000).
Synthesis of Derivatives : Research has been conducted on synthesizing novel tetrahydro-1-benzazepine-2-carboxylic acids and tetrahydro-1-benzazepines, showing the potential for creating diverse derivatives from similar molecular frameworks (Guerrero et al., 2020).
Structural Analysis and Properties
Structural Analysis of Related Compounds : Research into the structure of compounds like 5H-dibenzo(b,f)azepine-5-carboxylic acid derivatives has contributed to a deeper understanding of the molecular structure and properties of similar compounds (Bhatt & Patel, 2005).
Mechanistic Insights : Studies on the synthesis and reactions of related diazepine compounds provide valuable mechanistic insights, which are crucial for advancing scientific knowledge in this field (Reisinger & Wentrup, 1996).
Safety and Hazards
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)5-1-2-6-8-9-10-11(6)4-3-5/h5H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARXHIOTWFVOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=NN2CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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